Fmoc-Arg(Mts)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

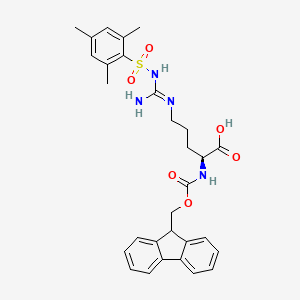

(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMUQIZIPLJEHW-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388391 | |

| Record name | Fmoc-Arg(Mts)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88743-97-9 | |

| Record name | Fmoc-Arg(Mts)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Fmoc-Arg(Mts)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Arg(Mts)-OH is a critical building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of the positively charged amino acid arginine into peptide sequences. The fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino function provides a base-labile protecting group, while the mesitylene-2-sulfonyl (Mts) group offers acid-labile protection for the guanidino side chain of arginine. This strategic use of orthogonal protecting groups is fundamental to the successful synthesis of complex peptides. This technical guide provides a comprehensive overview of the chemical properties, structure, and detailed experimental protocols for the application of this compound in peptide synthesis.

Chemical Properties and Structure

This compound is a white to off-white solid. While a specific melting point is not consistently reported in the literature, its structural integrity and purity are typically assessed by chromatographic and spectroscopic methods. It is generally soluble in common organic solvents used in peptide synthesis such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

Chemical Structure

The structure of this compound is characterized by the L-arginine core, with the alpha-amino group protected by an Fmoc moiety and the guanidino side chain protected by an Mts group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 88743-97-9[1] |

| Molecular Formula | C₃₀H₃₄N₄O₆S[1] |

| SMILES | Cc1cc(C)c(c(C)c1)S(=O)(=O)NC(=N)NCCC--INVALID-LINK--C(O)=O |

| InChI | InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H4,31,32,34)/t26-/m0/s1 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Purity is typically determined by High-Performance Liquid Chromatography (HPLC).

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 578.68 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | Not consistently reported. The related compound, Fmoc-Arg-OH, has a reported melting point range of 145-150 °C.[3] |

| Solubility | Soluble in DMF, NMP, and other common organic solvents used in SPPS. |

| Purity (typical) | ≥98% (by HPLC) |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in solid-phase peptide synthesis.

Protocol 1: Coupling of this compound in SPPS

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

This compound

-

Resin-bound peptide with a free N-terminal amine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

HOBt or Oxyma (if using carbodiimide coupling)

-

Reaction vessel for manual SPPS

-

Shaker or vortex mixer

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection: If the N-terminus is Fmoc-protected, perform a standard deprotection step using 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.

-

Activation of this compound:

-

Using HBTU/HATU: In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HBTU or HATU in DMF. Add 6-8 equivalents of DIPEA. Allow the mixture to pre-activate for 2-5 minutes.

-

Using DIC/HOBt (or Oxyma): In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HOBt or Oxyma in DMF. Add this solution to the resin, followed by the addition of 3-4 equivalents of DIC.

-

-

Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to monitor the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Cleavage of the Mts Protecting Group and Resin

This protocol describes the simultaneous cleavage of the peptide from the resin and the removal of the Mts protecting group from the arginine side chain.

Materials:

-

Peptidyl-resin containing Arg(Mts)

-

Cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5, v/v/v)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Resin Preparation: Wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Reaction: Place the dried resin in a round-bottom flask. Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Incubation: Gently swirl the mixture and allow the reaction to proceed at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Peptide Collection: Collect the precipitated peptide by centrifugation.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

-

Drying: Dry the crude peptide under vacuum.

Protocol 3: Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 20-30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm and 265 nm (for the Fmoc group).

Mass Spectrometry (MS):

-

Ionization Method: Electrospray Ionization (ESI).

-

Analysis Mode: Positive ion mode.

-

Data Acquisition: Full scan mode to determine the molecular weight of the compound.

Mandatory Visualizations

Workflow for this compound in Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical process of incorporating this compound into a growing peptide chain during SPPS.

Caption: General workflow for the incorporation of this compound in Fmoc-based solid-phase peptide synthesis.

Conclusion

This compound is an essential reagent for the synthesis of arginine-containing peptides. Its well-defined chemical properties and the orthogonal protection strategy it employs allow for the controlled and efficient assembly of complex peptide sequences. The detailed protocols provided in this guide offer a robust framework for researchers to successfully utilize this important building block in their synthetic endeavors. Careful execution of these methods, coupled with appropriate analytical monitoring, will ensure the production of high-quality peptides for a wide range of applications in research and drug development.

References

A Technical Guide to Fmoc-Arg(Mts)-OH: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-N-g-(mesitylene-2-sulfonyl)-L-arginine, commonly known as Fmoc-Arg(Mts)-OH. This reagent is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of arginine residues into peptide chains. This document details its chemical properties, provides standardized experimental protocols for its use, and illustrates key chemical processes with diagrams.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for accurate reagent preparation and experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₃₄N₄O₆S | [1][2] |

| Molecular Weight | 578.68 g/mol | [2] |

| CAS Number | 88743-97-9 | [1][3] |

| Appearance | White to off-white powder | |

| Purity (by HPLC) | ≥98.0% | |

| Storage Temperature | 2-8°C | |

| Synonyms | N-α-Fmoc-N-g-(mesitylene-2-sulfonyl)-L-arginine, Fmoc-L-Arg(Mts)-OH |

The Role of this compound in Peptide Synthesis

This compound is an amino acid derivative where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the guanidinium side chain of arginine is protected by an acid-labile mesitylenesulfonyl (Mts) group. This orthogonal protection scheme is fundamental to the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology. The bulky Mts group effectively shields the nucleophilic guanidinium side chain, preventing undesirable side reactions during peptide elongation.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence during standard Fmoc-SPPS.

1. Resin Preparation and Swelling

-

Objective: To prepare the solid support for peptide synthesis.

-

Procedure:

-

Place the desired amount of resin (e.g., Rink Amide or Wang resin) into a reaction vessel.

-

Add dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes at room temperature.

-

After swelling, drain the DMF from the reaction vessel.

-

2. Fmoc Deprotection

-

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling cycle.

-

Procedure:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

3. Amino Acid Coupling

-

Objective: To couple this compound to the deprotected N-terminal amine of the peptide chain.

-

Procedure:

-

Prepare the coupling solution: Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC) with an additive (e.g., HOBt or Oxyma) in DMF.

-

Pre-activate the amino acid by allowing the coupling solution to stand for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a Kaiser test.

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

4. Final Cleavage and Deprotection

-

Objective: To cleave the synthesized peptide from the resin and remove the Mts side-chain protecting group.

-

Procedure:

-

Wash the peptide-resin with dichloromethane (DCM).

-

Dry the resin under a stream of nitrogen.

-

Prepare a cleavage cocktail. For removing the Mts group, a common cocktail is Trifluoroacetic acid (TFA) with scavengers to prevent side reactions. A typical mixture is TFA/Thioanisole/Water/EDT (90:5:3:2).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

Conclusion

This compound is a robust and reliable reagent for the incorporation of arginine in peptide synthesis. Its protection strategy is fully compatible with the standard Fmoc-SPPS workflow. Proper execution of the coupling and deprotection steps, as outlined in this guide, is crucial for achieving high-purity, arginine-containing peptides for research and therapeutic development. The Mts protecting group offers a balance of stability during synthesis and effective removal during the final acid cleavage, making it a valuable tool for peptide chemists.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Arg(Mts)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-Fmoc-Nω-(mesitylene-2-sulfonyl)-L-arginine (Fmoc-Arg(Mts)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The use of the mesitylenesulfonyl (Mts) group for the protection of the arginine guanidino group offers a balance of stability and acid lability, making it a valuable tool in the synthesis of complex peptides. This document outlines the synthetic pathway, detailed experimental protocols, and purification strategies, supported by quantitative data and visual workflows to aid researchers in the successful preparation of this important amino acid derivative.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the protection of the guanidino group of L-arginine with mesitylenesulfonyl chloride. This is followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The overall synthetic scheme can be visualized as a two-stage process:

-

Synthesis of H-Arg(Mts)-OH: The initial step involves the reaction of L-arginine with mesitylenesulfonyl chloride under basic conditions to yield the side-chain protected H-Arg(Mts)-OH.

-

Synthesis of this compound: The α-amino group of the synthesized H-Arg(Mts)-OH is then reacted with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), to afford the final product.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of this compound.

Synthesis of Nω-mesitylenesulfonyl-L-arginine (H-Arg(Mts)-OH)

This procedure outlines the protection of the arginine side chain.

Materials:

-

L-Arginine

-

Mesitylenesulfonyl chloride

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve L-Arginine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add a solution of mesitylenesulfonyl chloride in dioxane dropwise to the cooled arginine solution while maintaining the pH at a basic level with the addition of NaOH.

-

Stir the reaction mixture at room temperature overnight.

-

After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration and wash thoroughly with water and diethyl ether.

-

Dry the product under vacuum to obtain H-Arg(Mts)-OH.

Synthesis of Nα-Fmoc-Nω-mesitylenesulfonyl-L-arginine (this compound)

This procedure details the introduction of the Fmoc protecting group.

Materials:

-

H-Arg(Mts)-OH

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

Dichloromethane (DCM)

-

Petroleum ether

Procedure:

-

Dissolve H-Arg(Mts)-OH in a mixture of acetone and water containing sodium bicarbonate.

-

Add a solution of Fmoc-OSu in acetone to the mixture.

-

Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with petroleum ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer with a suitable acid (e.g., citric acid or dilute HCl) to precipitate the crude this compound.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

Purification of the final product is crucial to ensure its suitability for peptide synthesis. Recrystallization is a common and effective method.

Materials:

-

Crude this compound

-

Toluene or another suitable solvent system (e.g., ethyl acetate/hexane)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot toluene.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold toluene.

-

Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis and purification of this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.

| Parameter | H-Arg(Mts)-OH Synthesis | This compound Synthesis | Purification |

| Starting Material | L-Arginine | H-Arg(Mts)-OH | Crude this compound |

| Key Reagents | Mesitylenesulfonyl chloride, NaOH | Fmoc-OSu, NaHCO₃ | Toluene |

| Typical Yield | 70-85% | 80-95% | >90% recovery |

| Purity (by HPLC) | >95% | >90% (crude) | ≥98.00%[1] |

| Molecular Formula | C₁₅H₂₄N₄O₄S | C₃₀H₃₄N₄O₆S[2] | C₃₀H₃₄N₄O₆S[2] |

| Molecular Weight | 352.44 g/mol | 578.7 g/mol [2] | 578.7 g/mol [2] |

Conclusion

The synthesis and purification of this compound are critical processes for the provision of high-quality building blocks for peptide synthesis. The Mts protecting group provides a valuable alternative to other sulfonyl-based protecting groups, offering a good balance between stability during chain assembly and ease of cleavage under acidic conditions. By following the detailed protocols and purification strategies outlined in this guide, researchers can confidently prepare this compound of high purity, thereby contributing to the successful synthesis of complex and biologically important peptides.

References

Technical Guide: Fmoc-Arg(Mts)-OH for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Arg(Mts)-OH, a key building block in solid-phase peptide synthesis (SPPS). This document covers its chemical properties, supplier information, and detailed experimental protocols for its application in the synthesis of arginine-containing peptides.

Introduction to this compound

Nα-Fmoc-Nω-(mesitylene-2-sulfonyl)-L-arginine, abbreviated as this compound, is a derivative of the amino acid arginine used in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino position provides temporary protection that is base-labile, forming the basis of the widely used Fmoc-SPPS strategy. The guanidino side chain of arginine is protected by the mesitylene-2-sulfonyl (Mts) group, a member of the arylsulfonyl family of protecting groups. The selection of an appropriate side-chain protecting group for arginine is critical to prevent side reactions during peptide synthesis.

The Mts group is known for its high acid lability, requiring strong acids like trifluoroacetic acid (TFA) for its removal, typically during the final cleavage step of the peptide from the solid support. Its cleavage kinetics are considered intermediate compared to other common arginine protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).

Chemical and Physical Data

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 88743-97-9[1] |

| Molecular Formula | C₃₀H₃₄N₄O₆S |

| Molecular Weight | 578.7 g/mol [1] |

| Appearance | White to off-white powder |

| Purity (by HPLC) | Typically ≥98.0% |

Supplier Information

This compound is commercially available from various suppliers. The following table provides a non-exhaustive list of potential vendors.

| Supplier | Location | Purity | Notes |

| Biorunstar | - | ≥98.00% | Offers custom peptides and other peptide synthesis reagents.[2] |

| Crysdot LLC | - | 95+% | Provides amino acid derivatives. |

| GL Biochem (Shanghai) Ltd. | China | 98.0% | Inquire for pricing and stocking period. |

| Nanjing Peptide Biotech Ltd. | China | 98.0% | Inquire for pricing on various quantities. |

| Shanghai Jizhi Biochemical Technology Co., Ltd | China | 96.0% | Provides pricing for 25g and 50g quantities. |

| Shanghai Nianxing Industrial Co., Ltd. | China | 98.0% | Inquire for pricing. |

Experimental Protocols

The following sections detail the methodologies for the use of this compound in solid-phase peptide synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides using this compound follows the general principles of Fmoc-SPPS. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

.dot

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Coupling of this compound

The coupling of this compound to the deprotected N-terminus of the growing peptide chain on the resin is a critical step. Standard coupling reagents used in Fmoc-SPPS are effective.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Solvent (e.g., DMF, NMP)

Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

-

Activation: In a separate vessel, dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU) in DMF. Add a base such as DIPEA.

-

Coupling: Add the activated this compound solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.

-

Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.

Cleavage of the Mts Protecting Group and Peptide from Resin

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups, including the Mts group from arginine. The Mts group is more acid-labile than the Tosyl (Tos) group but generally requires strong acidic conditions for complete removal.[3]

Cleavage Cocktail:

A common cleavage cocktail for peptides containing arginine protected with sulfonyl-based groups is a mixture of trifluoroacetic acid (TFA) and various scavengers. Scavengers are crucial to trap reactive carbocations generated during the cleavage process, which can otherwise lead to side reactions, particularly with sensitive residues like tryptophan and methionine.

Recommended Cleavage Cocktail (Reagent K):

-

TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)

Protocol:

-

Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

-

Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin in a reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.

-

Incubation: Gently agitate the mixture at room temperature. The cleavage time for the Mts group can vary depending on the peptide sequence and the presence of other protecting groups. A typical cleavage time is 2-4 hours. For peptides with multiple Arg(Mts) residues, longer cleavage times may be necessary.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet several times with cold diethyl ether to remove scavengers and dissolved byproducts.

-

Drying: Dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Comparison with Other Arginine Protecting Groups

The choice of the arginine protecting group can significantly impact the efficiency and outcome of a peptide synthesis. The Mts group is one of several sulfonyl-based protecting groups available for Fmoc-SPPS.

| Protecting Group | Relative Deprotection Rate | Key Features |

| Pbf | Fastest | Most commonly used in Fmoc-SPPS due to its high lability in moderate TFA concentrations. |

| Pmc | Intermediate | More labile than Mtr, but can be difficult to scavenge. |

| Mtr | Slow | Requires prolonged treatment with strong acid for complete removal.[4] |

| Mts | Intermediate | More acid-labile than Tos, allowing for milder deprotection conditions or shorter cleavage times compared to Tos. |

| Tos | Slowest | Requires harsh cleavage conditions, typically with HF. |

The relative lability of these groups generally follows the order: Pbf > Pmc > Mtr > Mts > Tos.

Logical Relationships in Arginine Protection

The decision-making process for selecting an arginine protecting group involves considering factors such as the desired cleavage conditions and the presence of other sensitive amino acids in the peptide sequence.

.dot

Caption: Decision logic for selecting an arginine protecting group in Fmoc-SPPS.

Conclusion

This compound is a valuable reagent for the synthesis of arginine-containing peptides, offering an intermediate level of acid lability for its side-chain protection. While Fmoc-Arg(Pbf)-OH remains the most common choice for standard applications due to its rapid cleavage, this compound provides a viable alternative, particularly in scenarios where a more robust protecting group is desired during synthesis, while still being removable under strong TFA conditions. Careful consideration of the cleavage cocktail and reaction time is essential to ensure complete deprotection and minimize side reactions, leading to the successful synthesis of the target peptide.

References

Safeguarding the Cornerstone of Peptide Synthesis: A Technical Guide to the Storage and Stability of Fmoc-Arg(Mts)-OH

For Immediate Release

A comprehensive technical guide addressing the critical aspects of storing and handling Nα-Fmoc-Nω-(mesitylene-2-sulfonyl)-L-arginine (Fmoc-Arg(Mts)-OH) has been compiled to support researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the compound's stability, recommended storage conditions, and potential degradation pathways, ensuring the integrity of this key reagent in solid-phase peptide synthesis (SPPS).

This compound is a pivotal building block for the incorporation of arginine residues into synthetic peptides. The robust mesitylene-2-sulfonyl (Mts) protecting group for the guanidino function offers a high degree of stability under the basic conditions used for Fmoc group removal, while being cleavable under strong acidic conditions. Understanding the stability profile of this reagent is paramount for preventing the introduction of impurities and ensuring the successful synthesis of high-quality peptides.

Recommended Storage and Handling Conditions

To maintain the purity and reactivity of this compound, adherence to stringent storage and handling protocols is essential. The primary factors influencing its stability are temperature, moisture, and light.

Table 1: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Long-term (> 6 months): -20°C Short-term (< 6 months): 2°C to 8°C | Minimizes the rate of potential degradation reactions. Sub-zero temperatures are crucial for preserving the integrity of the compound over extended periods. |

| Humidity | Store in a tightly sealed container with a desiccant in a dry, well-ventilated area. | The compound is susceptible to hydrolysis. Moisture can lead to the degradation of both the Fmoc group and the Mts-protected arginine. |

| Light | Store in an opaque or amber container to protect from light. | Although not extensively documented for this specific compound, many organic molecules, including those with aromatic systems like the Fmoc group, can be sensitive to photodegradation. |

| Atmosphere | For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen). | Reduces the risk of oxidative degradation. |

Chemical Stability and Degradation Pathways

The stability of this compound is intrinsically linked to the lability of its protecting groups under different chemical conditions. The Nα-Fmoc group is notoriously base-labile, while the Nω-Mts group is acid-labile.

-

Base-Mediated Degradation: The primary degradation pathway under basic conditions involves the cleavage of the Fmoc group. This is the intended reaction during the deprotection step in SPPS, typically achieved with a solution of piperidine in N,N-dimethylformamide (DMF). However, exposure to even weak bases during storage or handling can lead to premature deprotection, resulting in the formation of H-Arg(Mts)-OH.

-

Acid-Mediated Degradation: The Mts protecting group is highly stable to the basic conditions of Fmoc deprotection but is designed to be removed under strong acidic conditions, such as with trifluoroacetic acid (TFA), typically in the final cleavage step of SPPS. The relative stability of sulfonyl-based arginine protecting groups to acidolysis is generally considered to be: Pbf < Pmc < Mtr < Mts < Tos. This indicates that the Mts group is one of the more robust sulfonyl-based protecting groups, requiring strong acid for efficient removal.

-

Thermal Degradation: While specific data for this compound is limited, studies on other Fmoc-amino acids have shown that thermal decomposition can occur at elevated temperatures. For instance, thermal cleavage of the Fmoc group has been observed at temperatures around 120°C, leading to the formation of dibenzofulvene and CO2.[1]

The following diagram illustrates the primary chemical lability of this compound.

Experimental Protocols

To assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The following protocol provides a general framework for such an analysis.

Protocol: Stability Assessment of this compound by RP-HPLC

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

-

For forced degradation studies, subject aliquots of the stock solution to stress conditions:

-

Acidic: Add 0.1 M HCl and incubate at 60°C.

-

Basic: Add 0.1 M NaOH and incubate at room temperature.

-

Oxidative: Add 3% H₂O₂ and incubate at room temperature.

-

Thermal: Incubate the solid compound at a defined elevated temperature (e.g., 60°C).

-

Photolytic: Expose the solution to UV light (e.g., 254 nm) in a photostability chamber.

-

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

-

HPLC Conditions (Illustrative Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 30% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm and 301 nm (for Fmoc-related impurities).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.

-

Peak purity analysis using a diode array detector can help to confirm that the main peak is not co-eluting with any degradants.

-

Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in the elucidation of the degradation pathways.

-

The workflow for a typical stability study is depicted below.

Conclusion

The chemical integrity of this compound is a prerequisite for the synthesis of pure, well-defined peptides. By implementing the recommended storage and handling conditions, and by understanding its stability profile, researchers can minimize the risk of reagent degradation and its detrimental effects on peptide synthesis outcomes. The provided guidelines and experimental framework serve as a valuable resource for ensuring the quality and reliability of this essential building block in peptide and drug development.

References

Solubility of Fmoc-Arg(Mts)-OH in different solvents

An in-depth technical guide on the solubility of Fmoc-Arg(Mts)-OH, a critical parameter for its effective use in peptide synthesis. This document provides a summary of its solubility in various solvents, a detailed protocol for solubility determination, and logical diagrams illustrating its application workflow.

Introduction to this compound

N-α-Fmoc-N-ω-(mesitylene-2-sulfonyl)-L-arginine, or this compound, is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine provides temporary protection that is removable under basic conditions, while the mesitylene-2-sulfonyl (Mts) group offers robust, acid-labile protection for the arginine side chain's guanidinium group. The successful incorporation of this building block into a growing peptide chain is critically dependent on its solubility in the solvents used for the coupling reaction. Insufficient solubility can lead to poor reaction kinetics, incomplete coupling, and the formation of deletion sequences, ultimately compromising the yield and purity of the final peptide.

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively published in peer-reviewed literature. The solubility is influenced by the physicochemical properties of the amino acid side chain, the protecting groups, and the solvent system. The large, hydrophobic Fmoc and Mts groups dominate the molecule's character, generally leading to good solubility in polar aprotic solvents commonly used in peptide synthesis.

The following table summarizes the known and extrapolated solubility characteristics of this compound.

| Solvent | Solvent Type | Formula | Solubility of this compound | Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | C₃H₇NO | High / Soluble | The most common and effective solvent for SPPS coupling reactions. Fmoc-protected amino acids are generally highly soluble.[1] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | C₅H₉NO | High / Soluble | An effective alternative to DMF, known for its strong solvating properties for protected amino acids.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | C₂H₆OS | High / Soluble | Excellent solvent for protected peptides and amino acids; often used for difficult sequences or to solubilize reagents.[2] For the related Fmoc-Arg-OH, solubility is reported as 62.5 mg/mL.[3][4] |

| Water | Polar Protic | H₂O | Low / Insoluble | One supplier datasheet notes solubility in water, but this is atypical for a large, hydrophobically protected amino acid and should be treated with caution. |

| 1% Acetic Acid (aq) | Polar Protic / Acidic | CH₃COOH | Soluble | A supplier datasheet indicates solubility, likely due to the protonation of the guanidinium group, which would increase polarity. |

| Dichloromethane (DCM) | Nonpolar | CH₂Cl₂ | Moderate to Low | While used in SPPS for washing, its ability to dissolve large protected amino acids for coupling is limited compared to DMF or NMP. |

| N-Butylpyrrolidinone (NBP) | Polar Aprotic | C₈H₁₅NO | Soluble | A greener solvent alternative to DMF where Fmoc-Arg derivatives have been successfully used, though viscosity can be a factor. |

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a standardized method for empirically determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Magnetic stirrer and stir bar

-

Calibrated volumetric flasks or vials (e.g., 1.5 mL or 2.0 mL)

-

Solvent of interest (e.g., DMF, DMSO, NMP)

-

Temperature-controlled environment (e.g., lab bench at room temperature)

Methodology:

-

Preparation: Tare a clean, dry vial on the analytical balance.

-

Weighing: Accurately weigh a small amount of this compound (e.g., 5.0 mg) into the tared vial and record the precise mass.

-

Initial Solvent Addition: Add a small, precise volume of the chosen solvent to the vial (e.g., 100 µL). This creates a high initial concentration.

-

Dissolution Attempt: Cap the vial securely and vortex vigorously for 1-2 minutes. If a magnetic stirrer is used, add the stir bar before the solvent and stir for 5-10 minutes.

-

Observation: Visually inspect the solution against a dark background. If all solid has dissolved, the compound is soluble at or above this concentration. Proceed to step 7. If solid material remains, the compound is not fully soluble. Proceed to step 6.

-

Titration: Add another measured aliquot of solvent (e.g., 50 µL). Repeat step 4 (vortexing/stirring) and step 5 (observation). Continue this stepwise addition of solvent until all the solid material is completely dissolved.

-

Calculation: Record the total volume of solvent required to achieve complete dissolution. Calculate the solubility using the formula: Solubility (mg/mL) = Initial Mass of this compound (mg) / Total Volume of Solvent (mL)

-

Confirmation (Optional): For greater accuracy, the saturated solution can be filtered to remove any remaining microparticulates, and the concentration of the supernatant can be determined spectrophotometrically if a chromophore (like Fmoc) is present and a standard curve is available.

Visualization of Workflow and Logic

Logical Flow of Solubility Determination

The following diagram illustrates the decision-making process for the experimental determination of solubility.

Workflow for SPPS Coupling Cycle

This diagram shows the standard workflow for incorporating an Fmoc-amino acid, such as this compound, during a cycle of solid-phase peptide synthesis. The solubility of the amino acid in the coupling solvent is critical at the "Coupling" stage.

References

Protecting the Guanidinium Group: A Deep Dive into Arginine Side-Chain Protection in Fmoc SPPS

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of arginine into synthetic peptides is a critical, yet often challenging, aspect of solid-phase peptide synthesis (SPPS). The unique properties of its guanidinium side-chain—a high pKa and nucleophilicity—necessitate robust protection to prevent undesirable side reactions and ensure high purity of the final peptide product. In the realm of Fluorenylmethyloxycarbonyl (Fmoc) based SPPS, a variety of protecting groups have been developed to mask the arginine side-chain during peptide elongation. The choice of protecting group is paramount, directly impacting coupling efficiency, potential for side reactions, and the conditions required for final deprotection.

This technical guide provides a comprehensive overview of the most commonly employed arginine side-chain protecting groups in Fmoc SPPS. We will delve into their chemical nature, stability, and cleavage mechanisms, supported by quantitative data and detailed experimental protocols. Furthermore, we will explore the mechanisms of common side reactions and strategies to mitigate them, offering researchers the knowledge to optimize their peptide synthesis strategies.

Comparative Analysis of Arginine Protecting Groups

The selection of an appropriate protecting group for arginine's side-chain is a balancing act between ensuring its stability throughout the synthesis and enabling its facile removal during the final cleavage step without compromising the integrity of the peptide. The most prevalent protecting groups are sulfonyl-based, each with distinct characteristics.

| Protecting Group | Structure | Relative Acid Lability | Common Side Reactions | Key Considerations |

| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Arylsulfonyl | High | δ-Lactam formation, Sulfonation of Tryptophan | Generally the preferred choice due to high acid lability, allowing for shorter cleavage times and reduced side reactions. |

| Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) | Arylsulfonyl | Moderate | δ-Lactam formation, Sulfonation of Tryptophan, Incomplete removal | Less acid labile than Pbf, requiring longer cleavage times which can increase side reactions.[1] |

| Mtr (4-Methoxy-2,3,6-trimethylphenylsulfonyl) | Arylsulfonyl | Low | Incomplete removal, Sulfonation of Tryptophan | Significantly more stable to acid than Pbf and Pmc, often leading to incomplete deprotection.[2] |

| Tos (Tosyl) | Arylsulfonyl | Very Low (in TFA) | Requires strong acids like HF for cleavage | Primarily used in Boc-SPPS; not readily cleaved by standard Fmoc-SPPS cleavage conditions. |

| NO₂ (Nitro) | Electron-withdrawing group | Stable to TFA | Requires reduction for removal (e.g., SnCl₂) | Offers an orthogonal protection strategy as it is stable to TFA. Prevents δ-lactam formation. |

| (Boc)₂ (di-tert-Butoxycarbonyl) | Carbamate | High | Prone to δ-lactam formation | Can be cleaved under standard TFA conditions but is susceptible to degradation in solution. |

Key Side Reactions and Mitigation Strategies

δ-Lactam Formation

A significant side reaction during the coupling of Fmoc-Arg(X)-OH is the intramolecular cyclization of the activated carboxylic acid with the δ-nitrogen of the guanidinium side-chain. This forms a stable six-membered lactam, rendering the amino acid derivative incapable of participating in the coupling reaction and leading to deletion sequences in the final peptide.

Mitigation Strategies:

-

In situ activation: Activating the Fmoc-Arg(X)-OH in the presence of the resin-bound amine can favor the intermolecular coupling over the intramolecular cyclization.

-

Optimized coupling reagents: The choice of coupling reagents can influence the rate of lactam formation.

-

Use of Fmoc-Arg(NO₂)-OH: The electron-withdrawing nature of the nitro group reduces the nucleophilicity of the guanidinium side-chain, thus preventing lactam formation.

References

- 1. Application of arylsulphonyl side-chain protected arginines in solid-phase peptide synthesis based on 9-fluorenylmethoxycarbonyl amino protecting strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Key features of sulfonyl-based arginine protecting groups

An In-depth Technical Guide to Sulfonyl-Based Arginine Protecting Groups

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic protection of amino acid side chains is paramount to achieving high yields and purity. Arginine, with its strongly basic guanidino group (pKa ≈ 12.5), presents a significant challenge.[1][2] Effective protection of this functional group is crucial to prevent undesirable side reactions and ensure the successful elongation of the peptide chain. Sulfonyl-based derivatives have emerged as the most widely used class of protecting groups for arginine, offering a range of stabilities and cleavage characteristics tailored for different synthetic strategies.

This technical guide provides a comprehensive overview of the core features of common sulfonyl-based arginine protecting groups, comparative data on their performance, detailed experimental protocols, and visual guides to aid in their selection and application.

Core Features of Sulfonyl-Based Protecting Groups

Sulfonyl-based protecting groups are characterized by a sulfonyl moiety (R-SO₂-) attached to one of the terminal nitrogens of the arginine side-chain guanidino group. The stability of this protecting group is modulated by the electronic and steric properties of the 'R' group, which is typically an aromatic ring system. Electron-donating substituents on the aromatic ring increase the lability of the protecting group under acidic conditions, facilitating its removal during the final cleavage step.[3] The primary function of these groups is to decrease the nucleophilicity of the guanidino side chain, thereby preventing side reactions during peptide synthesis.[4]

Key Sulfonyl-Based Protecting Groups for Arginine

The selection of a suitable protecting group is a critical decision in both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategies.

-

Tosyl (Tos): The p-toluenesulfonyl group is a traditional and cost-effective protecting group, primarily used in Boc-based synthesis.[5] Its key feature is its high stability, which requires harsh cleavage conditions, typically strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). While it provides robust protection, the harsh deprotection conditions can lead to side reactions and degradation of sensitive peptides.

-

Mesitylene-2-sulfonyl (Mts): Developed as a more acid-labile alternative to Tos, the Mts group also finds its application in Boc-SPPS. It can be removed under slightly milder conditions or with shorter reaction times compared to Tos.

-

4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr): The Mtr group was one of the first sulfonyl-based groups developed for use in Fmoc-SPPS. It is significantly more acid-labile than Tos but is still considered relatively stable, often requiring prolonged treatment with trifluoroacetic acid (TFA) in the presence of scavengers for complete removal. Its use is often limited to peptides with one or two arginine residues due to the lengthy deprotection times required for multiple Mtr groups.

-

2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc): The Pmc group represented a significant improvement in lability over Mtr. The cyclic ether structure enhances its acid sensitivity. However, complete removal can still be slow, especially in peptides containing multiple Arg(Pmc) residues, and the cleaved Pmc cation can be difficult to scavenge, potentially leading to reattachment or alkylation of sensitive residues like tryptophan.

-

2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf): Currently the most widely used arginine protecting group in Fmoc-SPPS, Pbf offers superior acid lability compared to Pmc. The five-membered furan ring in Pbf makes it more susceptible to acid cleavage than the six-membered chroman ring of Pmc. This allows for faster and cleaner deprotection using standard TFA cocktails, minimizing side reactions.

-

1,2-dimethylindole-3-sulfonyl (MIS): A more recent development, the MIS group is reported to be the most acid-labile sulfonyl-protecting group to date. Its enhanced lability makes it particularly suitable for the synthesis of acid-sensitive peptides or those containing multiple arginine residues, where efficient and rapid deprotection is critical.

Comparative Analysis of Protecting Groups

The choice of protecting group significantly impacts synthesis efficiency, purity, and cost. The following tables summarize key quantitative and qualitative features for comparison.

Table 1: General Characteristics of Sulfonyl-Based Arginine Protecting Groups

| Protecting Group | Acronym | Typical Strategy | Key Features |

| p-Toluenesulfonyl | Tos | Boc | High stability, cost-effective, requires harsh cleavage (HF). |

| Mesitylene-2-sulfonyl | Mts | Boc | More acid-labile than Tos. |

| 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Fmoc | More labile than Tos, but slow TFA cleavage (up to 12-24h). |

| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | Fmoc | More labile than Mtr; cleavage can still be slow (>4h for multiple Arg). |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Fmoc | High acid lability; standard for Fmoc-SPPS; fast cleavage (<4h). |

| 1,2-dimethylindole-3-sulfonyl | MIS | Fmoc | Extremely acid-labile; ideal for sensitive or Arg-rich peptides. |

Table 2: Comparison of Acid Lability and Deprotection Conditions

| Protecting Group | Relative Acid Lability | Typical Cleavage Cocktail | Deprotection Time |

| Tos | Lowest | Anhydrous HF, TFMSA | 60-90 minutes (HF) |

| Mts | Low | Anhydrous HF, TFMSA | 30-60 minutes (HF) |

| Mtr | Moderate | TFA / Scavengers (e.g., 5% Phenol) | Up to 12-24 hours |

| Pmc | High | TFA / Scavengers | > 4 hours for multiple residues |

| Pbf | Very High | TFA / Scavengers | < 4 hours (typically 2 hours) |

| MIS | Highest | TFA / Scavengers | ~30 minutes with 50% TFA/DCM |

Note: The generally accepted order of increasing acid lability is Mtr < Pmc < Pbf < MIS.

Key Side Reactions and Mitigation

The primary goal of side-chain protection is to prevent unwanted reactions. However, the protecting groups themselves or the conditions for their use can sometimes be problematic.

δ-Lactam Formation

During the activation of the carboxylic acid of an N-terminally protected arginine for coupling, the nucleophilic side-chain guanidino group can attack the activated carboxyl group. This intramolecular cyclization forms a stable δ-lactam, an inactive species that terminates peptide chain growth and leads to des-Arg deletion peptides. The choice of protecting group can influence the rate of this side reaction. While Pbf is widely used, it is not exempt from this issue. The electron-withdrawing nature of the NO₂ group has been shown to minimize δ-lactam formation compared to Pbf.

References

Fmoc-Arg(Mts)-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical characteristics of Nα-Fmoc-Nω-(mesitylene-2-sulfonyl)-L-arginine, commonly known as Fmoc-Arg(Mts)-OH. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, its application in solid-phase peptide synthesis (SPPS), and relevant experimental protocols.

Core Physical and Chemical Properties

This compound is a critical building block in peptide synthesis, where the fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, and the mesitylenesulfonyl (Mts) group safeguards the guanidino function of the arginine side chain.

General Characteristics

A summary of the key physical and chemical data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 88743-97-9 | [1][2][3][4] |

| Molecular Formula | C₃₀H₃₄N₄O₆S | |

| Molecular Weight | 578.68 g/mol | |

| Appearance | White to off-white solid/powder | |

| Purity (by HPLC) | ≥96.0% to ≥98.00% | |

| Optical Rotation | [α]20/D −2.5±1°, c = 1.4% in methylene chloride | |

| Storage Temperature | 2-8°C |

Solubility Profile

Qualitative solubility information indicates that this compound is generally soluble in common organic solvents used in peptide synthesis.

| Solvent | Solubility |

| N,N-Dimethylformamide (DMF) | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Water or 1% Acetic Acid | Soluble |

It is important to note that polar aprotic solvents like DMF and NMP are the most widely used for Fmoc solid-phase peptide synthesis due to their excellent solvating properties for Fmoc-protected amino acids.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Fmoc-based SPPS. The Mts protecting group for the arginine side chain is an acid-labile group, offering an alternative to other sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). The Mts group is more labile and easier to cleave than the Tosyl group, which is a significant consideration in the synthesis of peptides containing multiple arginine residues.

Below is a general workflow for the incorporation of an Fmoc-protected amino acid, such as this compound, into a growing peptide chain during SPPS.

Figure 1: General workflow for an Fmoc-SPPS cycle.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Coupling Protocol for this compound in SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin with N-terminal deprotected peptide

-

This compound

-

Coupling reagent (e.g., HCTU - (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate))

-

Base (e.g., DIEA - N,N-Diisopropylethylamine)

-

Anhydrous, amine-free DMF

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Following the Fmoc deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

-

Activation of this compound: In a separate vial, dissolve 3-5 equivalents of this compound and a slightly lower equivalency (e.g., 2.9 equivalents) of HCTU in DMF. Add 6-8 equivalents of DIEA to the solution to activate the amino acid.

-

Coupling Reaction: Add the activated this compound solution to the reaction vessel containing the resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. For longer peptides or known difficult couplings, the reaction time can be extended.

-

Monitoring the Coupling: Perform a qualitative test (e.g., ninhydrin test) to monitor the completion of the coupling reaction. A positive test (blue beads) indicates incomplete coupling, and the coupling step should be repeated.

-

Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Cleavage of the Mts Protecting Group and Resin

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Mts and other acid-labile side-chain protecting groups.

Materials:

-

Dry peptide-resin

-

Cleavage cocktail (e.g., TFA/Thioanisole/m-cresol or TFA/TIPS/Water)

-

Cold diethyl ether

-

Centrifuge tubes

Procedure:

-

Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

-

Cleavage Reaction: Prepare a cleavage cocktail. A common mixture for sulfonyl-protected arginines is a solution of Trifluoroacetic acid (TFA) with scavengers to prevent side reactions. For peptides with Mts-protected arginine, a mixture of TFA, thioanisole, and m-cresol can be used. Alternatively, a cocktail of TFA, triisopropylsilane (TIPS), and water (e.g., 95:2.5:2.5) can be employed. Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 1-3 hours at room temperature.

-

Peptide Precipitation: Filter the cleavage solution to separate the resin and collect the filtrate containing the peptide. Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

-

Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and cleavage byproducts.

-

Drying: Dry the crude peptide under vacuum.

The logical workflow for the cleavage and deprotection process is illustrated below.

Figure 2: Workflow for peptide cleavage and deprotection.

HPLC Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Fmoc-amino acids.

Materials:

-

This compound sample

-

HPLC grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

-

Reversed-phase C18 HPLC column

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 2-10 mg/mL.

-

HPLC Conditions:

-

Column: Use a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., from 30% to 95% over 15 minutes). The exact gradient should be optimized for the specific compound and column.

-

Flow Rate: 1.0-2.0 mL/min.

-

Detection: UV detection at 220 nm.

-

Injection Volume: 5-10 µL.

-

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

This technical guide provides a foundational understanding of the properties and applications of this compound. For specific applications, further optimization of the described protocols may be necessary.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Arg(Mts)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The choice of protecting groups for the side chains of trifunctional amino acids is critical to the success of SPPS. For the incorporation of arginine, a variety of protecting groups have been developed to mask the nucleophilic guanidino moiety and prevent side reactions. Among these, the mesitylenesulfonyl (Mts) group offers a high degree of acid stability, making it a suitable choice for specific synthetic strategies where milder acid-labile groups might be prematurely cleaved.

This application note provides a detailed protocol for the coupling of Fmoc-Arg(Mts)-OH in Fmoc-based solid-phase peptide synthesis. It includes information on coupling conditions, deprotection of the Mts group, and a comparison with other commonly used arginine protecting groups. The protocols and data presented herein are intended to guide researchers in the successful incorporation of Mts-protected arginine into synthetic peptides.

Comparative Data of Arginine Protecting Groups

The selection of an appropriate protecting group for arginine's side chain is a critical decision in peptide synthesis. The Mts group is a member of the sulfonyl-based protecting group family, which also includes the more commonly used Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups. The choice of protecting group impacts the conditions required for its removal, with the general order of acid lability being Pbf > Pmc > Mts > Tos (tosyl).[1] This indicates that the Mts group requires harsher acidic conditions for cleavage compared to Pbf and Pmc.

Table 1: Comparison of Common Arginine Side-Chain Protecting Groups in Fmoc SPPS

| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |

| Mts (Mesitylenesulfonyl) | Mesitylene-2-sulfonyl | Strong acid (e.g., TFA) with scavengers; can be facilitated by TMSBr/thioanisole in TFA.[2] | High acid stability, useful for orthogonal protection schemes. | Requires harsh cleavage conditions, potential for sulfonation side reactions. |

| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Milder TFA concentrations (e.g., 95% TFA) with scavengers.[3] | High acid lability, generally clean cleavage. | Can be sterically hindering, potentially leading to incomplete coupling in difficult sequences.[4] |

| Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Moderate TFA concentrations with scavengers. | Good balance of stability and lability. | Can lead to side reactions, particularly with tryptophan residues. |

Experimental Protocols

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Thioanisole

-

1,2-Ethanedithiol (EDT)

-

Triisopropylsilane (TIS)

-

Bromotrimethylsilane (TMSBr)

-

Diethyl ether, cold

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

Diagram of the SPPS Workflow

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: Manual Solid-Phase Peptide Synthesis Incorporating this compound

This protocol describes the manual synthesis of a peptide on a Rink Amide resin, yielding a C-terminally amidated peptide.

-

Resin Preparation:

-

Place the Rink Amide resin in a reaction vessel.

-

Wash the resin with DMF (3 x 10 mL/g of resin).

-

Swell the resin in DMF for at least 1 hour.

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL/g of resin).

-

-

Coupling of this compound:

-

Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitoring: To ensure complete coupling, a small sample of the resin can be taken, washed, and subjected to a Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and successful coupling.

-

Diagram of the this compound Coupling Reaction

Caption: The coupling reaction of this compound in SPPS.

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 10 mL/g of resin).

-

Wash with DCM (3 x 10 mL/g of resin).

-

Wash again with DMF (3 x 10 mL/g of resin).

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

-

Final Washing:

-

Wash the resin with DMF (5 x 10 mL/g of resin).

-

Wash the resin with DCM (5 x 10 mL/g of resin).

-

Dry the resin under vacuum.

-

Protocol 2: Cleavage and Mts Group Deprotection

The Mts group is more resistant to acid cleavage than Pbf and Pmc, necessitating harsher conditions for its removal.

Method A: Standard TFA Cleavage

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/Thioanisole/EDT/TIS (90:5:3:2, v/v/v/v).

-

Procedure:

-

Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).

-

Agitate the mixture at room temperature for 4-6 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the peptide by adding it to a 10-fold volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Method B: TMSBr-mediated Cleavage for Enhanced Mts Removal [2]

This method is particularly effective for the clean and efficient removal of the Mts group.

-

Cleavage Cocktail: Prepare a solution of TMSBr and thioanisole in TFA.

-

Procedure:

-

In a suitable reaction vessel, add thioanisole to TFA.

-

Cool the mixture in an ice bath.

-

Slowly add TMSBr to the cold TFA/thioanisole mixture.

-

Add the dried peptide-resin to the cleavage cocktail.

-

Allow the reaction to proceed for 30-60 minutes at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate, wash, and dry the peptide as described in Method A.

-

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively reported in comparative studies, the use of potent activation reagents like HBTU/HOBt or HATU is generally recommended for sterically hindered amino acids to achieve high coupling yields. Monitoring the coupling reaction by HPLC analysis of a small cleavage sample is the most accurate way to determine the efficiency for a specific sequence.

Table 2: Representative Coupling Conditions and Expected Outcomes

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Time (h) | Expected Efficiency | Notes |

| HBTU/HOBt/DIPEA | 3 : 2.9 : 6 | 2-4 | >98% | A standard and effective method for most couplings. |

| DIC/HOBt | 3 : 3 : - | 2-4 | >95% | A cost-effective alternative, may require longer reaction times or double coupling for difficult sequences. |

| HATU/DIPEA | 3 : 2.9 : 6 | 1-2 | >99% | A more potent activator, recommended for sterically hindered couplings. |

Conclusion

The use of this compound provides a valuable tool for the synthesis of complex peptides where high acid stability of the arginine side-chain protection is required. While the coupling of this sterically hindered amino acid requires robust activation methods, high yields can be achieved with optimized protocols. The deprotection of the Mts group necessitates harsher acidic conditions compared to more labile protecting groups like Pbf, and the use of TMSBr-mediated cleavage can be advantageous for clean and efficient removal. The protocols and information presented in this application note offer a comprehensive guide for researchers to successfully incorporate this compound into their solid-phase peptide synthesis workflows.

References

Recommended Activation Methods for Fmoc-Arg(Mts)-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the activation of Fmoc-Arg(Mts)-OH in solid-phase peptide synthesis (SPPS). The selection of an appropriate activation method is critical for achieving high coupling efficiency and minimizing side reactions, thereby ensuring the synthesis of high-purity peptides.

The arginine residue, with its bulky and nucleophilic guanidino side chain, presents unique challenges during peptide synthesis. The 2-mesitylenesulfonyl (Mts) protecting group offers robust protection under the basic conditions of Fmoc removal but requires strong acidic conditions for its cleavage. A primary concern during the activation of any protected arginine derivative is the intramolecular cyclization to form an unreactive δ-lactam, which can lead to the deletion of the arginine residue in the final peptide sequence. Careful selection of the coupling reagent and reaction conditions is therefore paramount.

Comparison of Activation Methods

While direct quantitative comparative data for this compound is limited in publicly available literature, the following table summarizes the general characteristics, advantages, and disadvantages of common activation methods based on established principles for arginine derivatives in SPPS.

| Activation Method | Coupling Reagent(s) | Additive | Base | Relative Reactivity & Speed | Racemization Risk | δ-Lactam Formation Risk | Key Advantages | Key Disadvantages |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | HOBt, HOAt | DIPEA, NMM | High to Very High / Fast (10-60 min)[1][2] | Low[2] | Moderate to High | High efficiency, especially for sterically hindered couplings.[1] | Can promote δ-lactam formation. Guanidinylation of the N-terminus can occur if the reagent is in excess.[3] |

| Carbodiimides | DIC, DCC | HOBt, OxymaPure | None required | Moderate / Slower (1-4 hours) | Low (with additive) | Lower | Reduces risk of δ-lactam formation. Cost-effective. | Slower reaction times. Dicyclohexylurea (DCU) byproduct of DCC is insoluble. |

| Phosphonium Salts | PyBOP, PyAOP | None required | DIPEA, NMM | High | Low | Moderate | Good for hindered couplings and less prone to guanidinylation than uronium salts. | Byproducts can be difficult to remove in solution-phase synthesis. |

Experimental Protocols

The following are detailed protocols for the manual solid-phase coupling of this compound using common activation methods. These protocols assume a starting scale of 0.1 mmol on a rink amide resin.

Protocol 1: Activation using HBTU/DIPEA

This protocol utilizes the common uronium salt HBTU for rapid and efficient coupling.

Materials:

-

This compound (3-5 equivalents)

-

HBTU (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

-

SPPS reaction vessel

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for at least 30 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Activation of this compound (Pre-activation):

-

In a separate vial, dissolve this compound and HBTU in a minimal amount of DMF.

-

Add DIPEA to the solution.

-

Gently swirl the solution for 1-5 minutes. A color change to yellow or orange is normal.

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 30-60 minutes.

-

-

Monitoring and Washing:

-

Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

-

If the Kaiser test is positive, the coupling step can be repeated with a fresh solution of activated amino acid.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

-

Protocol 2: Activation using HATU/DIPEA

HATU is a more reactive uronium salt, often used for challenging couplings.

Materials:

-

This compound (3-5 equivalents)

-

HATU (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

DMF, peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Follow step 1 as in Protocol 1.

-

Activation of this compound (Pre-activation):

-

In a separate vial, dissolve this compound and HATU in a minimal amount of DMF.

-

Add DIPEA to the solution.

-

Gently swirl the solution for 1-2 minutes.

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 20-45 minutes.

-

-

Monitoring and Washing: Follow step 4 as in Protocol 1.

Protocol 3: Activation using DIC/HOBt